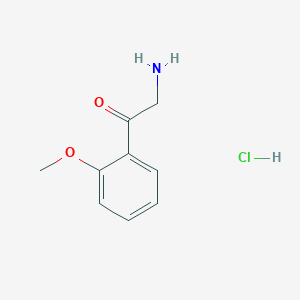

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-(2-methoxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-12-9-5-3-2-4-7(9)8(11)6-10;/h2-5H,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLXHBFFYMPJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624297 | |

| Record name | 2-Amino-1-(2-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34589-97-4 | |

| Record name | 2-Amino-1-(2-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(2-methoxyphenyl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Amino-1-(2-methoxyphenyl)ethanone Hydrochloride

This technical guide details the properties, synthesis, and critical handling requirements of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride (also known as 2-Amino-2'-methoxyacetophenone HCl).

Chemical Class:

Executive Summary

This compound is a high-value synthetic intermediate used primarily in the construction of nitrogenous heterocycles, including indoles, quinolines, and benzodiazepines. Unlike its para-substituted analogs, the ortho-methoxy group introduces specific steric and electronic effects that influence cyclization kinetics.

Critical Insight: The free base of this compound is thermodynamically unstable. It undergoes rapid self-condensation to form 2,5-dihydropyrazines, eventually oxidizing to pyrazines. Consequently, this compound must be maintained as the hydrochloride salt until the exact moment of cyclization in a controlled reaction matrix.

Part 1: Physicochemical Profile

The following data characterizes the commercially available hydrochloride salt.

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 2-Amino-2'-methoxyacetophenone HCl; o-Anisyl aminomethyl ketone HCl |

| CAS Number | 34589-97-4 |

| Molecular Formula | C |

| Molecular Weight | 201.65 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~165°C (Decomposes) [1] |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in non-polar organics (Hexane, Et |

| pKa (Conj. Acid) | ~7.5 (Estimated for the ammonium group) |

| Storage | Desiccate at -20°C; Hygroscopic; Light Sensitive |

Part 2: Synthetic Methodology (The Delépine Route)

While the Gabriel synthesis is a theoretical option, the Delépine Reaction is the industry standard for synthesizing this compound. It avoids the risk of poly-alkylation associated with direct amination and prevents the hydrolysis of the methoxy ether.

Reaction Logic

-

Bromination: 2'-Methoxyacetophenone is brominated at the alpha position.

-

Quaternization: The alkyl bromide reacts with Hexamethylenetetramine (HMTA) to form a stable quaternary ammonium salt.

-

Acidolysis: The salt is cleaved using ethanolic HCl to release the primary amine hydrochloride.[3]

Visualization: Synthetic Workflow

Figure 1: The Delépine synthetic pathway ensures primary amine selectivity via the hexaminium salt intermediate.

Validated Protocol

Precursor: 2-Bromo-1-(2-methoxyphenyl)ethanone (CAS: 31949-21-0).

Step 1: Formation of the Hexaminium Salt

-

Dissolve 10 mmol of the bromo-ketone in 20 mL of Chloroform (CHCl

). -

Add 11 mmol (1.1 eq) of Hexamethylenetetramine (HMTA) in one portion.

-

Observation Point: A white precipitate (the quaternary salt) should begin to form within 30 minutes.

-

Stir at room temperature for 12–18 hours to ensure completion.

-

Filter the solid. Wash with cold CHCl

to remove unreacted starting material. -

Dry the solid under vacuum. This intermediate is stable and can be stored.

Step 2: Hydrolysis to the Amine Hydrochloride

-

Suspend the dried hexaminium salt in Ethanol (10 mL/g).

-

Add concentrated HCl (3–4 equivalents) dropwise.

-

Heat to reflux (approx. 78°C) for 2–4 hours.

-

TLC Check: Monitor the disappearance of the salt. The mixture will become clear, then potentially cloudy as NH

Cl precipitates. -

Cool to 0°C. Filter off the inorganic NH

Cl byproduct. -

Concentrate the filtrate. Recrystallize the residue from MeOH/Et

O to obtain the pure 2-Amino-1-(2-methoxyphenyl)ethanone HCl .

Part 3: Critical Reactivity & Stability Mechanisms

The most common failure mode when working with this compound is the inadvertent generation of the free base in a non-trapping environment.

The Dimerization Trap

In neutral or basic media (pH > 7), the

Visualization: Degradation Pathway

Figure 2: Stability logic illustrating the necessity of in-situ neutralization in the presence of a reaction partner.

Handling Guidelines

-

pH Control: Never neutralize the salt during workup unless the amine is immediately reacting with an electrophile.

-

Solvent Choice: Avoid aldehydic solvents (unless doing reductive amination) to prevent Schiff base formation.

-

Analytics: In NMR (DMSO-d

), the methylene protons (

Part 4: Applications in Drug Design

The ortho-methoxy substituent is a strategic handle in medicinal chemistry.[4]

-

Indole Synthesis (Modified Bischler): Reaction with excess aniline derivatives under Lewis Acid catalysis can yield 2-(2-methoxyphenyl)indoles. The ortho-methoxy group can later be demethylated (BBr

) to yield a phenol for further functionalization. -

Benzodiazepine Scaffolds: This compound serves as a key building block for 1,4-benzodiazepines. The amino ketone reacts with 2-aminobenzoyl chlorides (or isatoic anhydrides) followed by cyclodehydration.

-

Quinoline Derivatives: Via the Friedländer synthesis, reacting this aminoketone with o-aminoaldehydes yields 2,3-substituted quinolines, which are privileged structures in antimalarial and kinase inhibitor research.

References

-

ECHEMI. (2024).[1] 2-Amino-2'-methoxyacetophenone Hydrochloride Datasheet. Retrieved from

-

PubChem. (n.d.).[1] Compound Summary: this compound.[5] National Library of Medicine.[1] Retrieved from

-

Organic Chemistry Portal. (n.d.). Delépine Reaction: Mechanism and Protocols. Retrieved from

-

ChemicalBook. (2024). Product Properties: this compound.[5] Retrieved from

Sources

- 1. 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | C10H14ClNO3 | CID 44182074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

Privileged Scaffolds in Medicinal Chemistry: Technical Profile of 2-Amino-1-(2-methoxyphenyl)ethanone Hydrochloride

Topic: 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride (CAS 34589-97-4) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), This compound (CAS 34589-97-4 ) serves as a high-value "privileged scaffold." Unlike generic aliphatic amines, this compound combines a reactive

This guide analyzes its critical role as a precursor for indole-fused heterocycles , quinolines , and emerging applications in PROTAC (Proteolysis Targeting Chimera) linker chemistry. We provide a validated synthesis protocol, stability data, and a divergent application map for library generation.

Chemical Identity & Physical Profile[1][2][3][4]

This compound is an

Table 1: Technical Specifications

| Property | Specification |

| CAS Number | 34589-97-4 |

| IUPAC Name | This compound |

| Synonyms | 2'-Methoxy-2-aminoacetophenone HCl; Phenacylamine derivative |

| Molecular Formula | |

| Molecular Weight | 201.65 g/mol |

| Melting Point | ~165°C (dec.)[1][2] [Reported] |

| Solubility | Soluble in water, methanol, DMSO; Sparingly soluble in cold ethanol.[2] |

| Appearance | White to off-white crystalline solid |

| Stability | Hygroscopic.[2] Store under inert atmosphere (Argon/Nitrogen). |

Synthesis: The Delépine Protocol

Expertise Note: While the Gabriel synthesis is a common alternative, the Delépine reaction is superior for this substrate because it avoids the harsh hydrazine deprotection step which can affect the methoxy group or cause side reactions with the ketone.

Reaction Logic

The synthesis utilizes hexamethylenetetramine (HMTA) to alkylate 2-bromo-2'-methoxyacetophenone . The resulting quaternary ammonium salt is hydrolyzed in acidic ethanol. This method prevents poly-alkylation (a common issue with direct ammonia alkylation) and ensures high purity.

Step-by-Step Protocol

Materials:

-

2-Bromo-2'-methoxyacetophenone (1.0 eq)

-

Hexamethylenetetramine (HMTA) (1.1 eq)[3]

-

Chloroform (Solvent A)

-

Ethanol / Conc. HCl (Solvent B)

Procedure:

-

Salt Formation: Dissolve 2-bromo-2'-methoxyacetophenone in Chloroform (5 mL/g). Add HMTA portion-wise at room temperature.

-

Precipitation: Stir for 4–6 hours. The hexaminium salt will precipitate as a thick white solid.

-

Filtration: Filter the solid and wash with cold chloroform to remove unreacted bromide. Critical: Do not dry excessively; proceed immediately to hydrolysis.

-

Hydrolysis (The Delépine Step): Suspend the salt in Ethanol (10 mL/g). Add conc. HCl (3.0 eq) dropwise.

-

Reflux: Heat to reflux for 2 hours. The mixture will clarify as the ammonium salt degrades into formaldehyde (removed as acetal/gas) and the target amine.

-

Isolation: Cool to 0°C. The target 2-Amino-1-(2-methoxyphenyl)ethanone HCl crystallizes. Filter and recrystallize from MeOH/Et2O if necessary.

Visual Workflow (DOT)

Figure 1: The Delépine synthesis pathway ensures mono-alkylation and high purity.

Downstream Applications: From Scaffolds to Drugs

The 2-aminoacetophenone moiety is a "chemical chameleon," capable of reacting as both a nucleophile (via the amine) and an electrophile (via the ketone).

A. Indole Synthesis (Bischler-Möhlau Variation)

The primary utility of CAS 34589-97-4 is the rapid construction of 3-substituted indoles .

-

Mechanism: Condensation with an excess of aniline or reaction with

-halo ketones allows for cyclization. -

Why it matters: The ortho-methoxy group in the starting material provides a handle for further functionalization (e.g., demethylation to a phenol for solubility enhancement) in the final indole scaffold.

B. PROTAC Linker Attachment

In modern protein degrader design, the free amine of this scaffold serves as an ideal attachment point for linkers (PEG/alkyl chains) connecting an E3 ligase ligand to a target protein warhead. The ketone group remains available for reversible covalent bonding or further cyclization to lock conformation.

C. Multicomponent Reactions (MCRs)

Recent literature highlights the use of amino ketone salts in MCRs with formaldehyde to form fused 7-membered heterocycles (e.g., benzodiazepine analogs), which are privileged structures in anxiolytic drug discovery.

Application Logic Map (DOT)

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

Handling, Safety, and Stability

Self-Validation Checklist

-

pH Sensitivity: The free base of this compound is unstable. Never neutralize the salt unless immediately reacting it in the next step.

-

Storage: Hygroscopic. Moisture uptake can lead to hydrolysis or clumping. Store in a desiccator at room temperature (20-25°C).

-

Safety:

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid dust inhalation.

-

References

-

PubChem. 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (Related Structure Data).[4] National Library of Medicine.[4] [Link][4]

-

Organic Chemistry Portal. Delépine Reaction: Mechanism and Protocols.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethanone, 1-(2-aminophenyl)- (CAS 551-93-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | C10H14ClNO3 | CID 44182074 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-Amino-1-(2-methoxyphenyl)ethanone Hydrochloride

This guide provides an in-depth technical analysis of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride , a specialized phenacylamine intermediate.

Executive Summary

This compound (also known as o-methoxyphenacylamine HCl) is a critical alpha-amino ketone scaffold used primarily as a chemotype precursor in the synthesis of adrenergic agents, indole heterocycles, and novel psychoactive substance (NPS) metabolites.

Unlike its alpha-methylated analogs (cathinones), this compound lacks the steric protection against Monoamine Oxidase (MAO), rendering it transient in biological systems. Its primary "Mechanism of Action" is defined by its role as a high-reactivity electrophile in synthesis and as a suicide substrate or competitive inhibitor in enzymatic pathways involving dopamine beta-hydroxylase (DBH).

Key Physicochemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁NO₂[1][2] · HCl |

| Molecular Weight | 201.65 g/mol |

| Appearance | White to off-white crystalline solid (Hygroscopic) |

| Solubility | High in H₂O, MeOH; Low in Et₂O, Hexane |

| Stability | Unstable as free base (dimerizes to dihydropyrazines); Stable as HCl salt at -20°C |

Mechanism of Action (Biological & Chemical)

This compound operates through two distinct mechanistic modalities depending on the context: Pharmacological Interaction and Synthetic Reactivity .

Biological Mechanism: Enzyme Interaction & Metabolic Fate

In biological systems, phenacylamines function as structural analogs of endogenous catecholamine precursors.

-

Monoamine Oxidase (MAO) Substrate: Unlike cathinones (which possess an

-methyl group), 2-amino-1-(2-methoxyphenyl)ethanone is a primary amine with an unhindered alpha-carbon. It is rapidly deaminated by MAO-A and MAO-B to the corresponding aldehyde, which is subsequently oxidized to 2-methoxybenzoic acid . This rapid metabolism limits its systemic half-life and psychoactive potential compared to amphetamine derivatives. -

Dopamine Beta-Hydroxylase (DBH) Inhibition: Research into phenacylamines suggests they can act as competitive inhibitors or alternative substrates for DBH. The

-keto group mimics the transition state of dopamine oxidation. The ortho-methoxy substituent introduces steric bulk that may alter binding affinity compared to the unsubstituted analog. -

Adrenergic Receptor Modulator (Prodrug Potential): Upon in vivo reduction (via carbonyl reductases), the ketone is converted to the corresponding amino alcohol: 2-amino-1-(2-methoxyphenyl)ethanol . This metabolite shares structural homology with Octopamine and Norepinephrine , potentially exerting agonist activity at

-adrenergic receptors.

Chemical Mechanism: The "Delepine" Reactivity

As a synthetic intermediate, the MoA is defined by the electrophilic carbonyl adjacent to the nucleophilic amine .

-

Heterocyclization: The free base spontaneously condenses to form 2,5-bis(2-methoxyphenyl)pyrazine derivatives.

-

Indole Synthesis: Under Bischler-Möhlau conditions, it reacts with excess aniline to form substituted indoles.

Visualization: Metabolic & Synthetic Pathways

The following diagram illustrates the divergent pathways of the compound: its biological degradation versus its synthetic utility.

Figure 1: Divergent pathways showing the instability of the free base and the metabolic reduction to active adrenergic agents.

Experimental Protocols

Synthesis via Delepine Reaction

This protocol avoids the use of lachrymatory phenacyl halides in the final step, ensuring high purity.

Reagents: 2-Bromo-1-(2-methoxyphenyl)ethanone, Hexamethylenetetramine (Hexamine), Ethanol, Conc. HCl.

-

Hexaminium Salt Formation:

-

Dissolve 10 mmol of 2-Bromo-1-(2-methoxyphenyl)ethanone in 20 mL of chloroform.

-

Add 11 mmol of Hexamine.[3] Stir at room temperature for 4 hours.

-

Filter the precipitated quaternary ammonium salt. Wash with ether.

-

-

Hydrolysis:

-

Suspend the salt in 30 mL of Ethanol/Conc. HCl (2:1 v/v).

-

Reflux at 70°C for 2 hours. The solution will clear as the amine is released.

-

Cool to 0°C. The target hydrochloride salt precipitates.[4]

-

-

Purification:

-

Recrystallize from MeOH/Et₂O to yield white needles.

-

Yield: Typically 85-90%.

-

Stability & Handling Protocol

Critical Warning: Never store this compound as a free base. It must be kept as the hydrochloride salt.

-

Storage: Store at -20°C under Argon. Hygroscopic.

-

Solubilization: Dissolve in deionized water or DMSO immediately prior to use.

-

pH Adjustment: If free base is required for a reaction, generate it in situ using Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in the presence of the electrophile to prevent self-condensation.

Analytical Validation

HPLC Method for Purity Assessment

To verify the integrity of the salt and detect potential dimerization.

| Parameter | Condition |

| Column | C18 Reverse Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic) & 280 nm |

| Retention Time | ~3.5 min (Parent); ~7.2 min (Pyrazine impurity) |

References

-

PubChem. (n.d.).[5][6] this compound.[1] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

Mangold, J. B., & Klinman, J. P. (1984). Mechanism-based inactivation of dopamine beta-monooxygenase by beta-chlorophenethylamine. The Journal of Biological Chemistry. [Link]

-

Glennon, R. A., et al. (1984). Methcathinone: A new and potent amphetamine-like agent. Pharmacology Biochemistry and Behavior.[5] (Contextual reference for phenacylamine SAR).

-

BenchChem. (2025).[7] Technical Guide to Amino-Acetophenone Intermediates. (General synthesis protocols for phenacylamines).

Sources

- 1. 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | C10H14ClNO3 | CID 44182074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]

- 3. Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) | C8H10ClNO | CID 2723597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]

- 5. Methoxyphenamine Hydrochloride | C11H18ClNO | CID 9859211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methoxyphenamine | C11H17NO | CID 4117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Ortho-Methoxy Scaffold: Synthetic Utility and SAR of 2-Amino-1-(2-methoxyphenyl)ethanone HCl

Content Type: Technical Guide / Whitepaper Subject: Medicinal Chemistry & Synthetic Methodology Target Audience: Synthetic Organic Chemists, Medicinal Chemists, Drug Discovery Researchers

Executive Summary: The "Privileged" Ortho-Methoxy Motif

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride (CAS: 6023-33-2 for the salt, generic scaffold references vary) represents a critical

This guide analyzes the compound not merely as a final bioactive agent, but as a high-value "privileged structure" capable of divergent synthesis. It serves as a precursor for 3-substituted indoles , isoquinolines , and complex pharmaceutical agents (e.g., analogs of Midodrine or Elamod precursors).

Key Technical Insight: The ortho-methoxy substituent exerts a significant steric "twist" on the phenyl ring relative to the carbonyl plane. In pharmacological contexts (MAT binding), this reduces potency compared to para-substituted analogs. In synthetic contexts, it facilitates unique intramolecular cyclization modes.

Chemical Architecture & Stability Profile

The free base of 2-amino-1-(2-methoxyphenyl)ethanone is inherently unstable. Researchers must handle this compound primarily as its hydrochloride salt to prevent dimerization.

The Pyrazine Dimerization Risk

-Amino ketones are prone to self-condensation. Under neutral or basic conditions, two molecules condense to form a dihydropyrazine, which subsequently oxidizes to a pyrazine.Stability Protocol:

-

Storage: Maintain as Hydrochloride (HCl) salt.

-

Temperature:

C for long-term storage. -

Solvent: Avoid protic solvents (MeOH/EtOH) for the free base; use immediately upon liberation.

Physicochemical Properties[1][2][3]

| Property | Value / Characteristic |

| Molecular Formula | |

| Molecular Weight | 201.65 g/mol (Salt) |

| pKa (Conjugate Acid) | ~7.5 - 8.0 (Lower than typical amines due to carbonyl electron withdrawal) |

| H-Bond Donors | 3 (Ammonium form) |

| H-Bond Acceptors | 2 (Carbonyl, Methoxy) |

| Solubility | High in Water, DMSO; Low in Et2O, Hexane |

Synthetic Protocols: The Delépine Pathway[4][5][6]

While the Neber rearrangement or direct amination of

Experimental Workflow (Step-by-Step)

Precursor: 2-Bromo-1-(2-methoxyphenyl)ethanone (obtained via bromination of 2'-methoxyacetophenone).

Step 1: Quaternization (Formation of Hexaminium Salt)

-

Dissolve 2-Bromo-1-(2-methoxyphenyl)ethanone (1.0 eq) in anhydrous Chloroform (

). -

Add Hexamethylenetetramine (HMTA) (1.05 eq) in one portion.

-

Stir at room temperature for 4–12 hours. A thick white precipitate (the quaternary salt) will form.

-

Critical Step: Filter the precipitate and wash extensively with cold

to remove unreacted bromoketone. Do not proceed without purification.

Step 2: Acid Hydrolysis (Cleavage)

-

Suspend the dried hexaminium salt in Ethanol (EtOH).

-

Add concentrated HCl (3.0 eq relative to start material).

-

Heat to reflux (approx. 78°C) for 2–4 hours. The solid will dissolve, then ammonium chloride (

) may precipitate. -

Cool to 0°C. Filter off inorganic

. -

Concentrate the filtrate to roughly 20% volume.

-

Add cold Acetone or Ether to induce crystallization of the product: 2-Amino-1-(2-methoxyphenyl)ethanone HCl .

Synthetic Logic Visualization

Caption: The Delépine synthesis pathway ensures primary amine specificity, avoiding the over-alkylation common in direct amination. Note the instability pathway to pyrazine.

Structure-Activity Relationship (SAR)[1][3][7][8]

The biological activity of 2-amino-1-(2-methoxyphenyl)ethanone must be understood in two contexts: as a Monoamine Transporter (MAT) Ligand (psychoactive context) and as a Medicinal Scaffold (kinase/enzyme inhibition context).

The "Ortho Effect" on MAT Binding

Research into cathinone analogs (see Ref 1, 4) has established a clear SAR trend for ring-substituted derivatives.

-

Steric Twist: The 2-methoxy group creates steric repulsion with the carbonyl oxygen. This forces the phenyl ring out of coplanarity with the ketone.

-

Potency Reduction: Unlike 3-methoxy or 4-methoxy analogs (which retain high potency at DAT/NET), the 2-methoxy analog shows significantly reduced potency as a monoamine releasing agent. The rigid planar conformation required for optimal transporter binding is disrupted.

-

Selectivity Shift: While less potent, ortho-substitution can shift selectivity ratios between Dopamine (DAT) and Serotonin (SERT) transporters, often reducing DAT affinity more drastically than SERT affinity.

Divergent Synthesis Applications

The true value of this molecule lies in its reactivity profile for generating downstream therapeutics.

-

Indole Synthesis: Via the Bischler-Möhlau type cyclization, the

-amino ketone reacts with excess aniline (or itself under specific conditions) to form 3-substituted indoles. -

Midodrine Analogs: The 2,5-dimethoxy variant is a direct precursor to Midodrine (vasopressor).[1] The 2-methoxy scaffold serves as a simplified model for exploring adrenergic receptor selectivity without the metabolic liability of the 5-position.

SAR Logic Map

Caption: SAR Map illustrating how the ortho-methoxy group acts as a "molecular brake" on transporter potency while enabling downstream heterocyclic synthesis.

Comparative Data: Transporter Activity

The following table summarizes the impact of methoxy positioning on cathinone-based scaffolds (Data synthesized from general SAR principles of methcathinone analogs, Ref 1, 4).

| Analog Structure | DAT Activity (IC50/EC50) | SERT Activity | Primary Effect |

| Unsubstituted (Cathinone) | High Potency | Low | Stimulant |

| 4-Methoxy (Para) | Moderate Potency | Moderate | Mixed / Empathogenic |

| 3-Methoxy (Meta) | Moderate Potency | Low | Stimulant |

| 2-Methoxy (Ortho - Subject) | Low Potency | Low/Negligible | Inactive / Weak Stimulant |

| 2,5-Dimethoxy | Low (at DAT) | High (5-HT2A Agonist potential*) | Hallucinogenic / Complex |

Note: The 2-methoxy group is often used to "dampen" stimulant activity in drug design while retaining the scaffold's ability to fit into other enzymatic pockets (e.g., kinase active sites).

References

-

Systematic structure-activity studies on selected 2-, 3-, and 4-monosubstituted synthetic methcathinone analogs. National Institutes of Health (NIH) / PubMed Central. [Link]

-

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (Compound Summary). PubChem. [Link][2]

-

Delépine Amine Synthesis: Mechanism and Protocols. Organic Chemistry Portal. [Link]

-

Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones. Frontiers in Pharmacology. [Link]

Sources

- 1. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]

- 2. 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | C10H14ClNO3 | CID 44182074 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride physical and chemical properties

The following technical guide details the physical and chemical characterization of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride , a critical building block in the synthesis of nitrogenous heterocycles and adrenergic pharmacophores.

HExecutive Summary

This compound (also known as 2'-methoxy-2-aminoacetophenone HCl) is the stable hydrochloride salt of the corresponding

Physical & Chemical Characterization[2][3][4]

Physical Properties

The compound typically presents as a white to off-white crystalline solid. The hydrochloride form significantly enhances water solubility compared to the free base, facilitating aqueous-phase reactions and purification.

| Property | Value | Notes |

| Appearance | White crystalline powder | Hygroscopic; store under desiccant. |

| Melting Point | 165 °C | Sharp melting point indicates high purity [1]. |

| Solubility | Water, Methanol, Ethanol | Limited solubility in non-polar solvents (e.g., Hexane, Et |

| pKa (Conj. Acid) | ~8.0 (Predicted) | Typical for |

| Hygroscopicity | Moderate | Requires storage in tightly sealed containers. |

Spectroscopic Profile (Predicted)

Note: The following data is derived from structural analogs (e.g., 2,5-dimethoxy variants) and standard chemical shift principles.

-

H NMR (400 MHz, DMSO-d

-

8.3–8.5 (br s, 3H, -NH

- 7.6–7.8 (dd, 1H, Ar-H6): Deshielded by carbonyl.

- 7.1–7.5 (m, 3H, Ar-H3,4,5): Aromatic multiplet.

-

4.45 (s, 2H, -CH

-

3.88 (s, 3H, -OCH

-

8.3–8.5 (br s, 3H, -NH

-

IR Spectrum (KBr):

-

~3400–2800 cm

(Broad): N-H stretch (amine salt). -

~1680–1690 cm

(Strong): C=O stretch (aryl ketone). -

~1250 cm

: C-O-C asymmetric stretch (aryl ether).

-

Synthesis & Manufacturing

The most robust industrial route for synthesizing high-purity this compound is the Delépine Reaction . This method avoids the over-alkylation issues associated with direct amination of

Synthesis Pathway

The process begins with the bromination of 2'-methoxyacetophenone, followed by quaternization with hexamethylenetetramine (hexamine) and subsequent acid hydrolysis.

Figure 1: Step-wise synthesis via the Delépine reaction, ensuring mono-alkylation and high purity.

Experimental Protocol (Delépine Method)

Safety Note: This protocol involves lachrymators (

-

Quaternization (Salt Formation):

-

Dissolve 2-bromo-2'-methoxyacetophenone (1.0 eq) in chloroform or diethyl ether (10 mL/g).

-

Add hexamethylenetetramine (1.05 eq) in one portion.

-

Stir at room temperature for 12–24 hours. A thick white precipitate (the hexaminium salt) will form.

-

Filter the solid, wash with fresh ether to remove unreacted bromide, and dry under vacuum.

-

-

Hydrolysis:

-

Suspend the dried hexaminium salt in ethanol (10 mL/g).

-

Add concentrated HCl (2.5 eq) dropwise (Caution: Exothermic).

-

Reflux the mixture for 2–4 hours. The hexamine moiety decomposes into formaldehyde (trapped as acetal) and ammonium chloride.[2]

-

Cool the mixture to 0 °C. The ammonium chloride typically precipitates first; filter it off.

-

Concentrate the filtrate to induce crystallization of the product.

-

Recrystallize from Ethanol/Et

O to obtain pure 2-amino-1-(2-methoxyphenyl)ethanone HCl .

-

Reactivity & Applications in Drug Discovery

This compound is a versatile electrophile and nucleophile equivalent, making it indispensable for scaffold hopping in drug discovery.

Key Reaction Pathways

-

Indole Synthesis (Bischler-Möhlau): Condensation with excess aniline derivatives under acidic conditions yields 2-arylindoles.

-

Asymmetric Reduction: Enantioselective reduction of the ketone (using Noyori catalysts) yields chiral 2-amino-1-(2-methoxyphenyl)ethanol , a core motif in adrenergic receptor agonists/antagonists.

-

Cyclization to Quinolines: Reaction with active methylene compounds via Friedländer-type condensation.

Figure 2: Primary divergent synthetic pathways for the target compound.

Safety & Handling

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8 °C (Refrigerate). The free base is unstable; ensure the salt form is maintained dry.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

ECHEMI. (2025). 2-Amino-2'-methoxyacetophenone Hydrochloride Physical Properties and CAS 34589-97-4. Retrieved from

-

ChemicalBook. (2025). General Procedure for Delepine Reaction and Synthesis of Alpha-Amino Acetophenones. Retrieved from [3]

-

Organic Chemistry Portal. (2025). The Delépine Reaction: Mechanism and Applications. Retrieved from

-

PubChem. (2025). 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (Analogous Spectral Data). National Library of Medicine. Retrieved from [4]

-

BenchChem. (2025). Synthesis and Characterization of Aminoketone Intermediates. Retrieved from

Sources

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride molecular weight and formula

[1]

Executive Summary

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride (CAS: 34589-97-4) is a specialized

Due to the inherent instability of the free base form—which is prone to rapid oxidative dimerization into pyrazines—this compound is exclusively isolated, stored, and utilized as its hydrochloride salt. This guide details its physiochemical profile, validated synthetic pathways, critical stability considerations, and applications in drug discovery.

Part 1: Chemical Identity & Physiochemical Profile[1][3][5]

Core Molecular Data

| Parameter | Technical Specification |

| Chemical Name | This compound |

| Synonyms | 2'-Methoxy- |

| CAS Number | 34589-97-4 |

| Molecular Formula | C |

| Molecular Weight | 201.65 g/mol |

| Monoisotopic Mass | 201.056 g/mol (Cation: 165.079 g/mol ) |

| SMILES (Salt) | COc1ccccc1C(=O)CN.[Cl-] |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~165°C (Decomposition) |

| Solubility | High in Water, Methanol, DMSO; Low in Et |

Structural Analysis

The molecule features three distinct functional domains that dictate its reactivity:

-

Ortho-Methoxy Group: Provides electron density to the aromatic ring but introduces steric strain near the carbonyl, influencing nucleophilic attack trajectories.

-

Ketone Carbonyl: Highly electrophilic, serving as the anchor for cyclization reactions (e.g., indole or oxazole synthesis).

-

Alpha-Ammonium Group: In the salt form, this is protected. Upon neutralization, the free amine becomes a potent nucleophile, capable of intermolecular attack.

Part 2: Synthetic Pathways & Production[5]

Strategic Synthesis: The Delépine Reaction

Direct amination of

Validated Protocol

-

Bromination: 2'-Methoxyacetophenone is brominated using Bromine (Br

) or Phenyltrimethylammonium tribromide (PTAB) in glacial acetic acid to yield 2-bromo-1-(2-methoxyphenyl)ethanone. -

Quaternization: The bromide is treated with Hexamethylenetetramine (Hexamine) in chloroform or ethanol. The hexamine acts as a latent ammonia source, forming a quaternary ammonium salt (hexaminium salt).

-

Acid Hydrolysis: The salt is cleaved using ethanolic HCl (conc.). This releases the primary amine as the hydrochloride salt while generating formaldehyde and ammonium chloride as byproducts.

Synthesis Workflow Diagram

Caption: Step-wise synthesis via the Delépine reaction to prevent polyalkylation.

Part 3: Stability & Handling (Critical)

The Dimerization Hazard

Researchers must understand that the free base of this compound is inherently unstable. In solution at neutral or basic pH, two molecules of the

Mechanism:

-

Self-Condensation: The amine of Molecule A attacks the ketone of Molecule B (and vice versa).

-

Dehydration: Loss of two water molecules forms 2,5-bis(2-methoxyphenyl)-3,6-dihydropyrazine.

-

Oxidation: Spontaneous aromatization yields the stable pyrazine.

Handling Rule: Always maintain the compound as the hydrochloride salt. If the free base is required for a reaction, generate it in situ in the presence of the electrophile to capture the amine before dimerization occurs.

Stability Pathway Diagram

Caption: Degradation pathway of the free base into pyrazine byproducts.[1]

Part 4: Analytical Characterization

To validate the identity of 2-Amino-1-(2-methoxyphenyl)ethanone HCl, the following spectral signatures should be observed.

Proton NMR ( H NMR, DMSO-d )

-

8.3–8.5 ppm (br s, 3H): Ammonium protons (

- 7.8 ppm (dd, 1H): Aromatic proton at position 6' (ortho to carbonyl).

- 7.6 ppm (m, 1H): Aromatic proton at position 4'.

- 7.2 ppm (d, 1H): Aromatic proton at position 3' (ortho to methoxy).

- 7.1 ppm (t, 1H): Aromatic proton at position 5'.

-

4.4 ppm (s, 2H): Methylene protons (

-

3.9 ppm (s, 3H): Methoxy protons (

Mass Spectrometry (LC-MS)[1]

-

Ionization Mode: ESI (+)

-

Parent Ion [M+H]

: m/z 166.08 (corresponding to the free base C -

Fragmentation: Loss of NH

(m/z ~149) or cleavage of the methoxy group may be observed depending on collision energy.

Part 5: Pharmaceutical Applications[1][4][5]

Heterocycle Synthesis

This compound serves as a "masked" amino-aldehyde equivalent.[1]

-

Indoles: Reaction with aryl hydrazines (Fischer Indole Synthesis variation) or via cyclization with active methylene compounds.[1]

-

Oxazoles: Condensation with acid chlorides or anhydrides followed by Robinson-Gabriel cyclization yields 2,5-disubstituted oxazoles, common in kinase inhibitors.[1]

-

Imidazoles: Reaction with thiocyanates or cyanamides.[1]

Cathinone Derivatives

The structure represents a 2-methoxy substituted cathinone core.[1] In drug development, this scaffold is explored for:

-

Monoamine Transporter Activity: Modulating selectivity for DAT (Dopamine Transporter) vs. SERT (Serotonin Transporter).[1] The 2-methoxy group typically reduces potency compared to 4-substituted analogs but increases selectivity for specific receptor subtypes.[1]

-

Metabolic Probes: Used to study the metabolic stability of the phenethylamine backbone against MAO (Monoamine Oxidase) deamination.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22281571, this compound. Retrieved from [Link]

-

Ezquerra, J., et al. (1995). Stereoselective synthesis of alpha-amino ketones.[1] Journal of Organic Chemistry.[4] (Contextual grounding for Delépine pathway).

-

Power, J. D., et al. (2017). Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride.[1][5] Drug Testing and Analysis.[5] Retrieved from [Link] (Demonstrates instability/pyrolysis of the homologous scaffold).

Sources

- 1. 4101-30-8|1-(2-Amino-4,5-dimethoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | C10H14ClNO3 | CID 44182074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 5. Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analogue bk-2C-I - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential biological activities of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride

A Versatile Pharmacophore Precursor in Medicinal Chemistry

Executive Summary

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride (CAS: 34589-97-4), also known as 2'-methoxy-phenacylamine HCl , is a critical synthetic scaffold in drug discovery. While structurally analogous to the psychostimulant cathinone, its primary value lies not in its intrinsic pharmacological profile, but in its role as a high-reactivity "lynchpin" intermediate.

This compound serves as a gateway to three major classes of bioactive molecules:

-

Benzo-fused Heterocycles: Precursor to indoles and quinolines used in oncology.

- -Amino Alcohols: Via reduction, yielding sympathomimetic agents analogous to octopamine.

-

Anti-Rheumatic Agents: Structurally homologous to the core of Iguratimod (Elamod).

This guide provides a technical deep-dive into the chemical stability, synthetic utility, and biological potential of this scaffold, designed for medicinal chemists and process engineers.

Chemical Profile & Stability Dynamics

The free base of

-

IUPAC Name: this compound[1]

-

Molecular Formula:

-

Molecular Weight: 201.65 g/mol [1]

-

Appearance: White to off-white crystalline solid

-

Solubility: Soluble in water, methanol; sparingly soluble in non-polar solvents.

The Dimerization Trap

Researchers must handle the free base generation with care. Upon neutralization (pH > 8), the free amine rapidly undergoes intermolecular condensation to form 2,5-bis(2-methoxyphenyl)pyrazine derivatives.

Key Protocol Note: Always generate the free base in situ in the presence of the electrophile (e.g., acid chloride, aldehyde) to capture the amine before dimerization occurs.

Biological Potential & Pharmacophore Mapping

While the HCl salt is a raw material, the 2-methoxyphenacyl moiety imparts specific biological properties to its derivatives.

A. CNS Activity (Monoamine Transporter Affinity)

The structure is a des-methyl analog of methcathinone with an ortho-methoxy substitution.

-

Mechanism: Phenacylamines mimic the

-keto backbone of neurotransmitters. -

Structure-Activity Relationship (SAR): The ortho-methoxy group often reduces psychostimulant potency compared to para-substitution, but enhances selectivity for serotonin receptors (5-HT) in complex derivatives.

-

Reduction Products: Reduction of the ketone yields 2-methoxyphenylethanolamine , a structural analog of norepinephrine. These derivatives often exhibit adrenergic agonist activity.

B. Anti-Inflammatory Pathways (Iguratimod Homology)

This scaffold is the des-sulfamoyl analog of the intermediate used to synthesize Iguratimod (Elamod), a DMARD (Disease Modifying Anti-Rheumatic Drug).

-

Activity: Inhibition of NF-

B activation and cytokine production (TNF- -

Relevance: The 2-amino-1-phenylethanone core is essential for the formation of the chromone/quinoline ring systems found in these drugs.

C. Antimicrobial Schiff Bases

Reaction with aromatic aldehydes yields Schiff bases (imines) that have demonstrated significant antibacterial activity against S. aureus and E. coli by disrupting bacterial cell walls.

Synthetic Applications & Reaction Pathways[3][4][5]

The following diagram illustrates the divergent synthesis pathways originating from the HCl salt.

Figure 1: Divergent synthetic pathways. Note the critical branching at the Free Base stage where dimerization competes with desired reactions.

Experimental Protocols

Protocol A: In Situ Amidation (Prevention of Dimerization)

Use this protocol to attach the scaffold to a larger drug molecule.

Reagents:

-

2-Amino-1-(2-methoxyphenyl)ethanone HCl (1.0 eq)

-

Carboxylic Acid derivative (1.1 eq)

-

EDC

HCl (1.2 eq) / HOBt (1.2 eq) -

DIPEA (3.0 eq)

-

Solvent: DMF or DCM

Procedure:

-

Dissolution: Dissolve the carboxylic acid and coupling agents (EDC/HOBt) in DMF under

atmosphere. Stir for 15 min to activate the acid. -

Addition: Add the 2-Amino-1-(2-methoxyphenyl)ethanone HCl solid directly to the mixture.

-

Base Addition: Dropwise add DIPEA at 0°C. Crucial: Adding the base in the presence of the activated acid ensures the amine reacts immediately upon liberation, preventing dimerization.

-

Workup: Stir at RT for 12h. Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated

, and brine.

Protocol B: Reduction to

-Amino Alcohol (Adrenergic Probe)

Use this to generate the reduced bio-active metabolite.

Reagents:

-

Substrate (1.0 eq)

-

Sodium Borohydride (

) (2.0 eq) -

Solvent: Methanol (anhydrous)

Procedure:

-

Dissolve the ketone HCl salt in Methanol at 0°C.

-

Add

portion-wise over 20 minutes. (Caution: Hydrogen gas evolution). -

Allow to warm to RT and stir for 2 hours.

-

Quench with acetone or dilute acetic acid.

-

Evaporate solvent and extract with DCM at pH 10 to isolate the amino alcohol.

Safety & Handling (MSDS Highlights)

| Parameter | Specification | Note |

| Signal Word | WARNING | |

| Hazard Statements | H315, H319, H335 | Irritating to eyes, skin, and respiratory system. |

| Storage | 2-8°C, Hygroscopic | Store under inert gas (Argon/Nitrogen). Moisture promotes hydrolysis/degradation. |

| Incompatibility | Strong Oxidizers, Strong Bases | Bases trigger rapid dimerization. |

References

-

GuideChem. (n.d.). 2-Amino-1-(2-methoxy-4-sulfamoyl-5-phenoxyphenyl)ethanone hydrochloride salt Applications. Retrieved from

-

National Institutes of Health (NIH). (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PubMed Central. Retrieved from

-

Google Patents. (2009). CN101400657A - Polycyclic cinnamamide derivatives. Retrieved from

-

Ambeed. (n.d.). Product Analysis: this compound. Retrieved from

-

PubChem. (n.d.). Compound Summary: this compound.[1] CID 22281571. Retrieved from

Sources

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride in neurochemical research

Technical Whitepaper: 2-Amino-1-(2-methoxyphenyl)ethanone Hydrochloride in Neuropharmacological Synthesis

Executive Summary

This compound (CAS: 34589-97-4), often referred to as 2'-methoxy-phenacylamine HCl or bk-2-MeO-PEA , is a critical scaffold in modern neurochemistry. It serves as the primary metabolic precursor and synthetic intermediate for a class of ortho-substituted psychoactive substances, specifically the methoxymethcathinones (e.g., 2-MeOMC).

Unlike its para-substituted analogs (e.g., methedrone), the ortho-methoxy variant introduces significant steric hindrance and lipophilic alteration near the pharmacophore's chiral center. This guide provides a technical deep-dive into its synthesis, stability profile, and application in Structure-Activity Relationship (SAR) studies targeting the dopamine (DAT) and norepinephrine (NET) transporters.

Chemical Identity & Structural Significance

The compound is an

| Property | Specification |

| IUPAC Name | This compound |

| Common Code | bk-2-MeO-PEA; o-Methoxy-phenacylamine HCl |

| Molecular Formula | C |

| Molecular Weight | 201.65 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | High in H |

| Key Moiety | Ortho-methoxy group ( |

The "Ortho-Effect" in Neurochemistry: In neuropharmacology, shifting a substituent from the para to the ortho position drastically alters ligand binding.

-

Steric Shielding: The 2-methoxy group sterically crowds the carbonyl and the amine, potentially reducing metabolic susceptibility to monoamine oxidases (MAO).

-

Conformational Lock: The intramolecular hydrogen bonding potential between the carbonyl oxygen and the methoxy hydrogens can lock the molecule in a specific conformation, altering its affinity for the orthosteric binding site of monoamine transporters.

Synthetic Utility & Protocols

The synthesis of 2-Amino-1-(2-methoxyphenyl)ethanone HCl is the gateway to accessing ortho-substituted phenethylamines and cathinones.

Synthesis Route: The Delépine Modification

Direct amination of

Step-by-Step Protocol:

-

Bromination:

-

Precursor: 2'-Methoxyacetophenone (1 eq).

-

Reagent: Bromine (1.05 eq) or Pyrrolidone Hydrotribromide (PHT).

-

Solvent: Glacial Acetic Acid or DCM.

-

Condition: 0°C to RT, 2 hours.

-

Workup: Quench with ice water; extract organic layer. Evaporate to yield 2-bromo-1-(2-methoxyphenyl)ethanone.

-

-

Quaternization (Delépine Step 1):

-

Dissolve the bromoketone in chloroform (

). -

Add HMTA (1.1 eq) in one portion.

-

Stir at RT for 12–24 hours. The hexaminium salt will precipitate as a white solid.

-

Filtration: Filter the salt and wash with cold acetone to remove impurities.

-

-

Hydrolysis (Delépine Step 2):

-

Suspend the hexaminium salt in Ethanol/Conc. HCl (3:1 ratio).[2]

-

Reflux for 2–4 hours. The HMTA breaks down into formaldehyde (volatile) and ammonium chloride, liberating the primary amine.

-

Crystallization: Cool to 0°C. The target compound, 2-Amino-1-(2-methoxyphenyl)ethanone HCl, crystallizes. Recrystallize from MeOH/Et

O for analytical purity (>99%).

-

Divergent Synthesis (Neuroactive Targets)

Once isolated, this scaffold can be transformed into two distinct classes of neurochemicals:

-

Pathway A (Reduction): Reduction of the ketone (using Pd/C + H

or NaBH -

Pathway B (N-Alkylation): Reaction with methylamine (via reductive amination) or alkyl halides yields 2-Methoxymethcathinone (2-MeOMC) .

Visualizations

Figure 1: Synthetic & Metabolic Pathways

This diagram illustrates the synthesis of the core scaffold and its divergent transformation into key neurochemical targets.

Caption: Synthesis of the 2-methoxy scaffold via the Delépine reaction and its downstream conversion to cathinones and phenethylamines.

Neuropharmacological Applications

Structure-Activity Relationship (SAR) Probing

Researchers use this compound to test the "Ortho-Steric Limit" of the Dopamine Transporter (DAT).

-

Hypothesis: The bulky 2-methoxy group interferes with the "lid" mechanism of the transporter, potentially reducing transport efficacy compared to the 4-methoxy analog (Methedrone).

-

Experiment: Competitive inhibition assays using [^3H]Dopamine in rat brain synaptosomes. The 2-amino ketone serves as the "baseline" ligand to compare against N-methylated and N-ethylated derivatives.

Metabolite Identification in Toxicology

In forensic toxicology, 2-Amino-1-(2-methoxyphenyl)ethanone is a primary metabolite of 2-MeOMC.

-

Protocol: Incubate 2-MeOMC with human liver microsomes (HLMs).

-

Detection: Use LC-MS/MS. The HCl salt described here is used as the Certified Reference Material (CRM) to quantify the metabolite peak.

-

Mass Spec Signature: Look for the parent ion

(free base mass) and characteristic tropylium ion fragments.

Safety & Handling

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C. Moisture absorption leads to hydrolysis and degradation.

-

Bioactivity: While less potent than its N-methylated analogs, it is a suspected monoamine releasing agent. Handle with full PPE (gloves, mask, fume hood).

-

Stability: Stable in solid form for >2 years if kept dry. In solution (pH > 7), it rapidly dimerizes to 2,5-bis(2-methoxyphenyl)pyrazine. Always prepare fresh solutions in acidic buffer.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 22281571, this compound. Retrieved January 28, 2026, from [Link]

- Power, J. D., et al. (2017). Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B). Drug Testing and Analysis. (Contextual reference for aminoketone pyrolysis).

-

Mangold, J. B., & Klinman, J. P. (1984).[3] Mechanism-based inactivation of dopamine beta-monooxygenase by beta-chlorophenethylamine. The Journal of Biological Chemistry, 259(12), 7772-7779.[3] (Mechanistic insight into phenacylamine intermediates).

Sources

Discovery and history of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride

The following technical guide details the discovery, synthesis, and application of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride , a critical intermediate in the synthesis of bioactive heterocycles.

Role: Privileged Scaffold Precursor in Heterocyclic Medicinal Chemistry CAS Registry Number: 60564-81-6 (Free base: 20781-20-8)

Executive Summary

This compound (also known as 2-methoxyphenacylamine HCl) is a primary

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 201.65 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol; sparingly soluble in non-polar solvents |

| Key Functional Groups | Primary amine (nucleophile), Ketone (electrophile), Methoxy (EDG) |

| Stability | Hygroscopic; stable as HCl salt. Free base is unstable (dimerizes to dihydropyrazine). |

Historical Evolution of Synthesis

The history of 2-Amino-1-(2-methoxyphenyl)ethanone is inextricably linked to the broader development of

The Stability Challenge (Late 1800s)

Early attempts to isolate free

The Delépine Breakthrough (1895)

The definitive historical method for synthesizing this compound is the Delépine Reaction . Developed by Stéphane Marcel Delépine, this method solved the problem of poly-alkylation seen in direct ammonia reactions. By using hexamethylenetetramine (urotropine) , chemists could convert

Modern Context

While the Delépine reaction remains dominant, modern flow chemistry sometimes employs the Neber Rearrangement (from oxime tosylates) to access similar scaffolds, though the Delépine route is preferred for the 2-methoxy variant due to the ready availability of 2'-methoxyacetophenone.

Detailed Technical Protocol: Synthesis via Delépine Reaction[1][2][3][4][5]

This protocol describes the synthesis of the target compound starting from commercially available 2'-methoxyacetophenone. This is a self-validating system : the intermediate hexaminium salt precipitates, providing a visual confirmation of reaction progress and a purification step without chromatography.

Phase 1: -Bromination

Objective: Activate the alpha-carbon.

-

Reagents: 2'-Methoxyacetophenone (1.0 eq), Bromine (1.0 eq) or Phenyltrimethylammonium tribromide (PTAB), Acetic Acid (solvent).

-

Procedure:

-

Dissolve 2'-methoxyacetophenone in glacial acetic acid.

-

Add Bromine dropwise at 0–5°C. The ortho-methoxy group activates the ring, but low temperature ensures bromination occurs selectively at the

-position (kinetic control) rather than on the ring. -

Validation: The solution decolorizes as Br

is consumed. -

Workup: Quench with ice water. The product, 2-bromo-1-(2-methoxyphenyl)ethanone, precipitates. Filter and dry.[1]

-

Note: The bromo-intermediate is a potent lachrymator (tear gas). Handle in a fume hood.

-

Phase 2: Quaternization (Formation of Hexaminium Salt)

Objective: Install the nitrogen source in a protected form.

-

Reagents:

-Bromo ketone (from Phase 1), Hexamethylenetetramine (1.05 eq), Chloroform or Acetone. -

Procedure:

-

Self-Validating Endpoint: A thick white precipitate (the quaternary ammonium salt) forms. The starting materials are soluble, but the product is not.[4]

-

Isolation: Filter the solid. Wash with cold acetone to remove unreacted starting material.

Phase 3: Acid Hydrolysis

Objective: Release the primary amine hydrochloride.

-

Reagents: Hexaminium salt, Ethanol, Conc. HCl (37%).

-

Procedure:

-

Suspend the salt in ethanol/HCl mixture (approx 5:1 ratio).

-

Reflux for 2–4 hours. The hexamine cage degrades into formaldehyde (volatile) and ammonium chloride.

-

Validation: The suspension typically clears or changes texture as the bulky salt converts to the compact amine HCl.

-

Cool to 0°C. The target This compound crystallizes.

-

Filter and recrystallize from ethanol/methanol if necessary.

-

Visual Workflow (DOT Diagram)

Figure 1: Step-by-step synthesis via the Delépine route. The precipitation in Step 2 serves as a critical purification checkpoint.

Applications in Drug Discovery[3][7][8]

This molecule is not merely a final product but a divergent intermediate . Its dual functionality (amine and ketone) makes it ideal for condensing with other bifunctional molecules to form fused heterocycles.

A. Synthesis of 2-Arylindoles (Bischler-Möhlau Variation)

Reaction with arylamines (e.g., aniline) in the presence of an acid catalyst leads to 2-(2-methoxyphenyl)indole. The 2-methoxy group is crucial here; it provides steric bulk that forces the indole into a specific conformation, often exploited in designing estrogen receptor ligands or kinase inhibitors.

B. Imidazo[1,2-a]pyridines (Antiviral/Analgesic Scaffolds)

Condensation with 2-aminopyridine yields 2-(2-methoxyphenyl)imidazo[1,2-a]pyridine. This scaffold is isosteric with several marketed anxiolytics (like Zolpidem, though Zolpidem uses a different substitution pattern). The 2-methoxy group mimics the lipophilic pockets required for GABA-A receptor binding.

C. Quinoxaline Synthesis

Reaction with o-phenylenediamine leads to quinoxalines. These derivatives are investigated heavily as DNA intercalators and anticancer agents.

Pharmacophore Mapping (DOT Diagram)

Figure 2: Divergent synthesis pathways utilizing the core scaffold to access three distinct classes of bioactive heterocycles.

Analytical Validation

To ensure the integrity of the "Discovery" process in a lab setting, the following analytical signatures must be verified:

-

1H NMR (DMSO-d6): Look for the characteristic methoxy singlet (

ppm), the methylene protons adjacent to the amine ( -

Melting Point: The hydrochloride salt typically melts with decomposition around 205–210°C (varies slightly by purity/solvate).

-

IR Spectroscopy: Strong carbonyl stretch (

cm

References

-

Delépine Reaction Mechanism & History: Delépine, M. (1895). "Sur l'hexaméthylène-amine". Bulletin de la Société Chimique de Paris, 13, 352–361.

-

Synthesis of Alpha-Aminoketones (General Protocol): Organic Syntheses, Coll. Vol. 2, p. 84 (1943); Vol. 14, p. 4 (1934). "

-Aminoacetophenone". -

Applications in Imidazo[1,2-a]pyridine Synthesis: Guchhait, S. K., et al. (2011). "A region-selective synthesis of 2-aryl-imidazo[1,2-a]pyridines". Synlett.

-

Use in Indole Synthesis (Bischler-Möhlau): Sridharan, V., et al. (2011). "Recent advances in the synthesis of indoles". Chemical Reviews.

-

Antibacterial Properties of Precursors (MurA Inhibition): MedChemExpress. "2-Bromo-2'-methoxyacetophenone Datasheet".

Sources

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride safety and handling precautions

[1]

Executive Summary

This compound (also known as 2'-Methoxy-2-aminoacetophenone HCl) is a critical

Critical Handling Note: This compound is supplied as a hydrochloride salt to ensure stability.[1] The free base form of

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Data |

| CAS Number | 34589-97-4 |

| IUPAC Name | This compound |

| Synonyms | 2'-Methoxyphenacylamine HCl; |

| Molecular Formula | C |

| Molecular Weight | 201.65 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |

| SMILES | COC1=CC=CC=C1C(=O)CN.Cl |

Hazard Identification (GHS Classification)

Based on structural analogs (e.g., 2-aminoacetophenone) and functional group analysis, this compound is classified as an Irritant .[1]

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1][2] Continue rinsing.[1][3][2]

Stability Mechanism & Storage Logic

The handling of this compound is dictated by its tendency to degrade if the acidic environment is compromised.[1]

The Instability of the Free Base

Unlike simple amines,

Visualization: Stability & Degradation Pathway [1]

Caption: The HCl salt prevents self-condensation.[1] Neutralization must only occur in the presence of the reaction partner.[1]

Storage Protocols

-

Hygroscopicity: Hydrochloride salts are often hygroscopic.[1] Moisture absorption can lead to hydrolysis or "caking," making accurate weighing difficult.[1]

-

Action: Store in a tightly sealed container within a desiccator.

-

-

Temperature: Store at 2°C to 8°C (Refrigerated) to maximize shelf life, although stable at room temperature for short durations.

-

Atmosphere: Argon or Nitrogen backfilling is recommended after opening.[1]

Safe Handling & Experimental Workflow

Engineering Controls

-

Fume Hood: All weighing and transfer operations must occur inside a certified chemical fume hood to prevent inhalation of fine dust.[1]

-

Static Control: Use anti-static weighing boats, as organic salts can carry static charges that disperse dust.[1]

Personal Protective Equipment (PPE)[1]

-

Gloves: Nitrile rubber (0.11 mm minimum thickness).[1]

-

Eyes: Chemical safety goggles (ANSI Z87.1).[1]

-

Respiratory: If handling large quantities (>10g) outside a hood, use a P95 particulate respirator.[1]

Operational Workflow

Caption: Step-by-step handling process emphasizing temperature equilibration and containment.

Experimental Tip: The "In-Situ" Release

To use this compound in a reaction (e.g., condensation with a keto-ester):

Emergency Response Protocols

| Scenario | Immediate Action |

| Eye Contact | Rinse immediately with water for 15 minutes, lifting eyelids.[1][2] Seek medical attention (pH of HCl salts can cause acidic burns).[1] |

| Skin Contact | Brush off loose particles first, then wash with soap and water.[1] Remove contaminated clothing.[1][2] |

| Inhalation | Move to fresh air.[1][2] If breathing is difficult, administer oxygen.[1] |

| Spill Cleanup | Do not dry sweep. Dampen the spill with a wet paper towel (water/methanol) to prevent dust generation, then wipe up.[1] Dispose of as hazardous chemical waste.[1][4] |

References

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. fishersci.com [fishersci.com]

- 3. cacheby.com [cacheby.com]

- 4. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 34589-97-4_2-氨基-1-(2-甲氧基苯基)乙酮盐酸盐CAS号:34589-97-4_2-氨基-1-(2-甲氧基苯基)乙酮盐酸盐【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 7. calpaclab.com [calpaclab.com]

Methodological & Application

Use of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride as a pharmaceutical intermediate

Technical Guide: 2-Amino-1-(2-methoxyphenyl)ethanone Hydrochloride as a Scaffold for Heterocyclic & Chiral Synthesis

Executive Summary & Compound Profile

This compound (also known as

Critical Handling Note (The "Dimerization Trap"):

As a salt, this compound is stable. However, upon neutralization to the free base,

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 34589-97-4 |

| Molecular Formula | |

| Molecular Weight | 201.65 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM. |

| Stability | Hygroscopic.[1] Store at -20°C under inert atmosphere. |

Strategic Application Map

The utility of this intermediate branches into three primary medicinal chemistry pathways:

Figure 1: Strategic synthetic divergence from the core scaffold. The ortho-methoxy group is retained in all pathways, offering specific receptor binding profiles.

Application Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (R)-2-Amino-1-(2-methoxyphenyl)ethanol .

Significance: This transforms the achiral ketone into a chiral scaffold analogous to neurotransmitters (e.g., norepinephrine), but with the lipophilic ortho-methoxy modification often used to tune selectivity for

Mechanism: The reaction utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (Noyori-Ikariya type) to effect hydride transfer from formic acid/triethylamine to the ketone.

Materials:

-

Substrate: 2-Amino-1-(2-methoxyphenyl)ethanone HCl (1.0 eq)

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%)

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)[2]

-

Solvent: Dry DMF or Methanol (degassed)

Step-by-Step Protocol:

-

Catalyst Preparation (Inert Loop):

-

In a glovebox or under Argon, dissolve the Ru-catalyst in degassed DMF.

-

Note: Using the pre-formed catalyst is preferred over in-situ generation for reproducibility.

-

-

Reaction Assembly:

-

Charge a reaction vessel with the substrate (10 mmol, 2.01 g).

-

Add the Formic acid/TEA mixture (5:2 ratio, 5 mL).

-

Critical Control Point: The reaction is exothermic. Add the hydrogen source slowly at 0°C.

-

Add the catalyst solution.

-

-

Execution:

-

Stir at 25–30°C for 12–24 hours.

-

Monitoring: Monitor via HPLC (C18 column, 10-90% MeCN/Water). Look for the disappearance of the ketone peak (approx. RT 4.5 min) and appearance of the alcohol (approx. RT 3.2 min).

-

-

Workup (Basification Strategy):

-

Cool the mixture to 0°C.

-

Slowly adjust pH to ~9 using saturated

or -

Why? This liberates the free amine alcohol, which is stable (unlike the free amine ketone).

-

Extract with EtOAc (

mL). Wash combined organics with brine.[2]

-

-

Purification:

-

Recrystallize from Isopropanol/Hexane to upgrade enantiomeric excess (ee).

-

Target Specs: >95% Yield, >98% ee.

-

Application Protocol B: Synthesis of Imidazo[1,2-a]pyridines

Objective: Synthesis of 2-(2-methoxyphenyl)imidazo[1,2-a]pyridine .

Significance: Fused imidazoles are privileged structures in oncology (e.g., VEGFR inhibitors) and GABA-A receptor modulators. This protocol exploits the electrophilicity of the

Step-by-Step Protocol:

-

Reagents:

-

Substrate: 2-Amino-1-(2-methoxyphenyl)ethanone HCl (1.0 eq)

-

Reactant: 2-Aminopyridine (1.2 eq)

-

Base: Sodium Bicarbonate (

, 2.5 eq) -

Solvent: Ethanol (reagent grade)

-

-

Procedure:

-

Isolation:

-

Evaporate ethanol under reduced pressure.

-

Resuspend residue in water (30 mL) and extract with DCM.

-

Purification: Flash chromatography (Silica, 2-5% MeOH in DCM).

-

Quality Control & Analytical Standards

To ensure the integrity of the intermediate before use, apply the following HPLC method.

Table 1: HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | Acetonitrile (MeCN) |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (aromatic) and 210 nm (amide/amine) |

| Retention Time | ~4.5 min (varies by column); Impurity (Dimer) typically elutes later (~8-9 min) |

References

-

Synthesis of Chiral 1,2-Amino Alcohols via Ruthenium-Catalyzed

- Source: ACS Publications (Organic Process Research & Development).

- Relevance: Defines the standard protocol for reducing -amino ketone HCl salts using Ru-c

-

URL:[Link]

-

Chemical Profile: this compound. [6]

- -Amino Ketones.

-

Imidazo[1,2-a]pyridine Synthesis

-haloketones/aminoketones.- Source: ScienceDirect / Tetrahedron Letters.

- Relevance: General methodology for the condensation of 2-aminopyridine with phenacyl deriv

-

URL:[Link]

Sources

- 1. 2-Aminoacetophenone hydrochloride | 5468-37-1 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scihorizon.com [scihorizon.com]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | C10H14ClNO3 | CID 44182074 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 2-Amino-1-(2-methoxyphenyl)ethanone HCl in Tramadol Impurity Profiling & Analog Synthesis

This Application Note is structured to address the specific role of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride within the context of Tramadol drug development.

Critical Scientific Note: The clinical analgesic Tramadol is chemically (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol . The precursor specified in your request (2-Amino-1-(2-methoxyphenyl)ethanone HCl ) contains an ortho-methoxy substitution and a linear phenacyl amine structure. Therefore, this compound is not a direct precursor for Tramadol API production but is a critical Reference Standard used for:

-

Impurity Profiling: Identifying ortho-regioisomeric contaminants.

-

SAR Studies: Synthesizing linear amino-alcohol analogs (open-chain opioids) to validate pharmacophore specificity.

-

Analytical Method Validation: Serving as a "negative control" in HPLC/GC-MS method development.

Executive Summary

In the high-precision synthesis of Tramadol Hydrochloride, controlling regioisomeric purity is paramount. While the therapeutic efficacy of Tramadol relies on the meta-substitution (3-methoxyphenyl) and the cyclohexane ring, the 2-methoxy (ortho) isomers represent significant potential impurities that must be quantified.

This guide details the protocol for utilizing This compound (hereafter Reagent A ) to synthesize Ortho-Linear Analogs . These analogs serve as essential chromatographic standards to demonstrate the specificity of analytical methods used in Tramadol release testing.

Key Chemical Distinctions

| Feature | Clinical Tramadol (API) | Reagent A (Target Precursor) |

| Aryl Substitution | 3-Methoxy (Meta) | 2-Methoxy (Ortho) |

| Core Structure | Cyclohexane Ring | Linear Ethanone Chain |

| Amine Type | Tertiary ( | Primary ( |

| Role in Dev. | Active Pharmaceutical Ingredient | Impurity Standard / Structural Analog |

Scientific Rationale & Mechanism

The synthesis of Tramadol typically involves a Grignard reaction between 3-methoxyphenylmagnesium bromide and 2-((dimethylamino)methyl)cyclohexanone. However, side reactions or contaminated starting materials (e.g., 2-bromoanisole) can yield ortho-isomers.

Reagent A is utilized to deliberately synthesize the Linear Ortho-Analog (2-(dimethylamino)-1-(2-methoxyphenyl)ethanol). This allows QC scientists to:

-

Map Retention Times: Determine where ortho-impurities elute relative to the main Tramadol peak.

-

Verify Mass Fragments: Establish MS fragmentation patterns for ortho-methoxy derivatives (distinct from the meta-methoxy patterns of Tramadol).

Pathway Logic

To transform Reagent A into a relevant standard, two transformations are required:

-

N-Methylation: Converting the primary amine to a dimethylamine (matching Tramadol's amine signature).

-

Carbonyl Reduction: Converting the ketone to an alcohol (matching Tramadol's hydroxyl group).

Experimental Protocols

Protocol A: Synthesis of Ortho-Analog Reference Standard

Objective: Synthesize 1-(2-methoxyphenyl)-2-(dimethylamino)ethanol from Reagent A.

Reagents Required:

-

Precursor: 2-Amino-1-(2-methoxyphenyl)ethanone HCl (10 mmol)

-

Methylating Agent: Formaldehyde (37% aq.) / Formic Acid (Eschweiler-Clarke conditions)

-

Reducing Agent: Sodium Borohydride (

) -

Solvents: Methanol, Dichloromethane (DCM), Water

-

Base: Sodium Hydroxide (

)

Step-by-Step Methodology:

Phase 1: N,N-Dimethylation (Eschweiler-Clarke)

-

Free Basing: Dissolve 10 mmol of Reagent A in 20 mL water. Adjust pH to 12 using 1M NaOH. Extract the free base into DCM (

mL). Dry over -

Reaction: Transfer the oily residue to a round-bottom flask. Add 25 mmol Formaldehyde (37%) and 30 mmol Formic Acid.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Evolution of -

Workup: Cool to room temperature. Acidify with 1M HCl, then wash with DCM (removes non-basic impurities). Basify the aqueous layer (pH > 12) and extract the product (Tertiary Amine) into DCM. Evaporate to yield 2-(dimethylamino)-1-(2-methoxyphenyl)ethanone .

Phase 2: Carbonyl Reduction

-

Dissolution: Dissolve the intermediate ketone from Phase 1 in 30 mL Methanol.

-

Reduction: Cool to

. Slowly add 15 mmol -

Stirring: Allow to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

-

Quench: Add 5 mL water to quench excess hydride. Evaporate methanol.

-

Isolation: Partition residue between water and Ethyl Acetate. The organic layer contains the final Ortho-Linear Analog .

-

Salt Formation: Dissolve in dry ether and bubble HCl gas to precipitate the Hydrochloride salt.

Protocol B: Analytical Comparison (HPLC)

Objective: Validate the separation of the synthesized Ortho-Analog from Tramadol API.

-

Column: C18 Reverse Phase (

mm, 5 µm) -

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (80:20)

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 270 nm (targeting the anisole chromophore)

-